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Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)

Cat. No.: B6297834
CAS No.: 1622872-91-6
M. Wt: 695.9 g/mol
InChI Key: KULVZQUHMGDNPX-FNDSQMSDSA-N
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Description

Significance of Cyclic Peptides in Biochemical and Pharmaceutical Research

Cyclic peptides are a compelling class of molecules in drug discovery and biochemical research, bridging the gap between small molecules and larger protein biologics. acs.orgnih.gov Their structure, constrained into a ring, confers several advantages over their linear counterparts. medchemexpress.com This cyclization can lead to a more rigid and defined three-dimensional shape, which can increase binding affinity and specificity to biological targets. acs.orgpharmaffiliates.com The constrained conformation reduces the entropic penalty upon binding to a receptor. acs.org

Furthermore, cyclic peptides often exhibit enhanced stability. medchemexpress.com Linear peptides are frequently susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The cyclic structure can protect against these enzymes, leading to a longer half-life in biological systems. medchemexpress.commdpi.com This increased stability, combined with their potential for cell permeability, makes cyclic peptides attractive candidates for developing new therapeutic agents against a wide range of diseases, including cancer and infectious diseases. acs.orgbiocat.com The development of screening technologies like phage and mRNA display has further broadened the discovery of novel cyclic peptides for diverse therapeutic targets. biocat.com

The Unique Role of D-Amino Acids in Peptide Conformation and Bioactivity

While proteins are almost exclusively composed of L-amino acids, the incorporation of their mirror images, D-amino acids, into peptides can bestow unique and advantageous properties. acs.org One of the most significant benefits is the enhanced resistance to enzymatic degradation. nih.govnih.gov Proteases, the enzymes that break down peptides and proteins, are stereospecific and primarily recognize L-amino acid sequences, making peptides containing D-amino acids less susceptible to their action. nih.govnih.gov

Overview of Research on Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) within the Context of Natural and Synthetic Cyclic Peptides

The compound Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is a cyclic hexapeptide also identified in scientific literature as Baceridin. medchemexpress.com It was first isolated from the culture medium of a plant-associated, or epiphytic, Bacillus strain. medchemexpress.comcymitquimica.com The identification of Baceridin adds to the growing number of bioactive cyclic peptides discovered from microbial sources.

Initial research has characterized Baceridin as a proteasome inhibitor. medchemexpress.combiocat.comcymitquimica.com A key study reported that Baceridin can impede the cell cycle and trigger apoptosis (programmed cell death) in tumor cells. medchemexpress.combiocat.comcymitquimica.com Notably, this induction of apoptosis occurs through a p53-independent pathway, which is significant as the p53 gene is often mutated and non-functional in human cancers. medchemexpress.comcymitquimica.com In addition to its cytotoxic effects, Baceridin has been reported to exhibit weak antibacterial activity against Staphylococcus aureus. cymitquimica.com

The structure of Baceridin is a prime example of a natural product incorporating D-amino acids. Its composition includes D-Alanine, D-allo-Isoleucine, and D-Leucine, alongside L-Valine, L-Leucine, and L-Tryptophan. This mix of L- and D-amino acids likely contributes to its conformational stability and biological activity.

Rationale for Comprehensive Academic Investigation of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)

The discovery of Baceridin and its mechanism of action as a proteasome inhibitor provides a strong rationale for further in-depth academic investigation. The proteasome is a validated target for cancer therapy, and the unique cyclic hexapeptide structure of Baceridin makes it a novel chemical scaffold for the development of new anticancer drugs.

Data Tables

Table 1: Chemical Properties of Baceridin

PropertyValue
Common NameBaceridin
CAS Number1622872-91-6 pharmaffiliates.commedchemexpress.com
Molecular FormulaC₃₇H₅₇N₇O₆ pharmaffiliates.comcymitquimica.com
Molecular Weight695.89 g/mol medchemexpress.compharmaffiliates.com
StructureCyclic Hexapeptide medchemexpress.com

Table 2: Amino Acid Composition of Baceridin

Amino AcidChirality
AlanineD
allo-IsoleucineD
ValineL
Leucine (B10760876)D
LeucineL
TryptophanL

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H57N7O6 B6297834 Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) CAS No. 1622872-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S,9R,12S,15S,18R)-3-[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-18-methyl-9,12-bis(2-methylpropyl)-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULVZQUHMGDNPX-FNDSQMSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H57N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Cyclo D Ala D Allo Ile Val D Leu Leu Trp

Strategies for Linear Precursor Synthesis

The initial and critical phase in the synthesis of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is the assembly of its linear peptide precursor. This can be achieved through two main approaches: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Techniques for Peptide Elongation.researchgate.netpacific.edu

Solid-phase peptide synthesis (SPPS) is a widely adopted method for the synthesis of linear peptides due to its efficiency and amenability to automation. pacific.edubiotage.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. pacific.edu This approach simplifies the purification process as excess reagents and by-products can be easily washed away after each coupling and deprotection step. pacific.edu

The success of SPPS relies heavily on the choice of protecting groups for the α-amino group of the incoming amino acid and the coupling reagents that facilitate peptide bond formation. The two most common protecting group strategies are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-Butoxycarbonyl (Boc) chemistries. capes.gov.br

Fmoc Chemistry: In this strategy, the Fmoc group is removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). pacific.edubiotage.com This allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the deprotection of the α-amino group. Standard coupling reagents used in Fmoc-SPPS include aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) and a base such as DIPEA (N,N-Diisopropylethylamine). biotage.commdpi.com

Boc Chemistry: The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA). capes.gov.br This necessitates the use of stronger acid-labile or different types of protecting groups for the side chains.

The selection of the appropriate coupling reagent and protecting group scheme is critical for achieving high yields and purity of the linear peptide precursor.

Parameter Fmoc-SPPS Boc-SPPS
α-Amino Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Deprotection Condition Mild base (e.g., Piperidine) pacific.edubiotage.comModerate acid (e.g., TFA) capes.gov.br
Common Coupling Reagents HBTU, HATU, PyBOP mdpi.comDCC, DIC
Side-Chain Protection Acid-labile groupsStronger acid-labile or orthogonal groups

The incorporation of D-amino acids, such as D-Alanine, D-allo-Isoleucine, and D-Leucine in the target compound, presents specific challenges in SPPS. One of the main concerns is the potential for epimerization, or the conversion of the D-amino acid to its L-counterpart, particularly during the activation step of the coupling reaction. mdpi.com This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.

To minimize epimerization, several strategies can be employed:

Use of specific coupling reagents: Certain coupling reagents are known to suppress racemization. For instance, the addition of additives like HOBt or HOAt can reduce the risk of epimerization.

Careful control of reaction conditions: Factors such as temperature, reaction time, and the type and concentration of the base used can influence the extent of epimerization.

Pre-formed activated species: Using pre-formed activated esters of the D-amino acids can sometimes reduce the contact time with the coupling reagents and minimize the risk of racemization.

The presence of D-amino acids can also influence the secondary structure of the growing peptide chain on the solid support, potentially leading to aggregation and incomplete coupling reactions. The introduction of D-amino acids can induce turns in the peptide sequence, which can be beneficial for cyclization but may hinder the subsequent coupling steps during linear synthesis. thieme-connect.de To address this, specialized resins and solvent systems may be utilized to improve solvation and reaction kinetics.

Solution-Phase Peptide Synthesis Approaches for Precursor Assembly

While SPPS is dominant, solution-phase peptide synthesis (SPPS) offers an alternative for the assembly of the linear precursor. acs.org In this classical approach, the peptide is synthesized in a homogenous solution, and the intermediates are isolated and purified after each step. acs.org This method can be more labor-intensive and time-consuming than SPPS, especially for longer peptides. However, it allows for easier characterization of intermediates and can be more readily scaled up for large-scale production. acs.org

A repetitive solution-phase synthesis (RSPS) methodology has been developed to streamline this process by using a repetitive procedure without the need for purification of intermediates. acs.org This approach often utilizes an excess of activated amino acids to drive the reactions to completion, similar to SPPS. acs.org

Macrocyclization Techniques for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)

The final and most critical step in the synthesis of the target compound is the intramolecular cyclization of the linear precursor.

Head-to-Tail Lactamization Strategies.capes.gov.brthieme-connect.de

The formation of the cyclic peptide from its linear precursor is most commonly achieved through a head-to-tail lactamization, which involves the formation of an amide bond between the N-terminal amino group and the C-terminal carboxylic acid. thieme-connect.de This reaction is typically performed in dilute solution to favor the intramolecular cyclization over intermolecular polymerization. emorychem.science

The linear precursor, synthesized by either SPPS or solution-phase methods, is first cleaved from the solid support (if applicable) and deprotected at both the N- and C-termini. The cyclization is then mediated by a coupling reagent. The choice of coupling reagent is crucial and can significantly impact the yield and purity of the final cyclic peptide. Commonly used reagents for solution-phase cyclization include:

Phosphonium salts: such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). mdpi.com

Uronium salts: such as HBTU and HATU. mdpi.com

Carbodiimides: such as DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide), often used in conjunction with an additive like HOBt or HOAt.

The success of the lactamization is also highly dependent on the sequence of the linear precursor. The presence of "turn-inducing" residues, such as proline or D-amino acids, at specific positions can pre-organize the linear peptide into a conformation that is favorable for cyclization, thereby increasing the cyclization efficiency. thieme-connect.de The incorporation of D-amino acids in the linear precursor of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is therefore advantageous for the macrocyclization step. thieme-connect.de

Cyclization Parameter Details
Reaction Type Head-to-tail lactamization (amide bond formation) thieme-connect.de
Key Condition High dilution to favor intramolecular reaction emorychem.science
Common Coupling Reagents PyBOP, HBTU, HATU, DCC/HOBt, DIC/HOAt mdpi.com
Influence of D-Amino Acids Can act as turn-inducers, facilitating cyclization thieme-connect.de

Side-Chain to Side-Chain Cyclization Methodologies

Side-chain to side-chain cyclization is not directly applicable to the parent structure of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp), as its constituent amino acids (Alanine, Isoleucine, Valine, Leucine (B10760876), Tryptophan) lack side chains with functional groups amenable to such linkages (e.g., carboxylates, amines, or thiols). This methodology would only become relevant in the synthesis of specifically designed analogs where residues like aspartic acid, glutamic acid, lysine, or cysteine are incorporated.

Considerations for Stereochemical Integrity During Cyclization

Maintaining the stereochemical integrity of each chiral center is a critical challenge during peptide synthesis, particularly at the C-terminal residue of the linear precursor during activation and cyclization. peptide.com Epimerization, the change in configuration at a stereocenter, can lead to a mixture of diastereomeric products that are often difficult to separate.

The risk of racemization is influenced by the coupling reagent, additives, base, and solvent used. bachem.com Reagents like HATU, which are based on the HOAt leaving group, are generally preferred as they are known to suppress racemization more effectively than older reagents. peptide.com The choice of the C-terminal residue for the cyclization site is also important; activating a peptide bond involving a residue prone to racemization should be avoided if possible. For the synthesis of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp), the cyclization would likely be planned between two residues that minimize this risk. The presence of D-amino acids does not inherently increase the risk of racemization, but it necessitates careful characterization to confirm the stereochemistry of the final product, as standard analytical methods might not easily distinguish between certain epimers. nih.govnih.gov

Advanced Synthetic Approaches and Analog Design

Design and Synthesis of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) Analogs with Modified Amino Acid Residues

The synthesis of analogs is a powerful strategy for exploring structure-activity relationships. For Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp), analogs could be designed by systematically replacing each amino acid residue. For example, substituting the tryptophan with other aromatic residues could probe the role of the indole (B1671886) side chain, while replacing leucine or valine with residues of varying hydrophobicity or steric bulk could fine-tune the peptide's properties. The synthetic route for these analogs would largely follow the same solid-phase synthesis and solution-phase cyclization protocol as the parent compound, with the primary change being the use of a different protected amino acid during the solid-phase assembly. nih.gov

Incorporation of Non-Canonical Amino Acids and Peptidomimetics in Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) Scaffolds

To further expand the chemical diversity and functional properties, non-canonical amino acids (ncAAs) can be incorporated into the cyclic peptide scaffold. nih.gov This can be achieved through established synthetic methods, where a protected ncAA is used as a building block in the solid-phase synthesis. There is a vast library of commercially available ncAAs, offering modifications to side-chain chemistry, stereochemistry, and backbone structure. acs.org

The manipulation of biosynthetic pathways also presents an enzymatic route for incorporating ncAAs. nih.gov While this is more common for smaller peptides like diketopiperazines, engineered cyclodipeptide synthases (CDPSs) have been shown to accept ncAAs as substrates, paving the way for biocatalytic approaches to novel cyclic peptides. nih.gov Such methods could potentially be adapted for larger cyclic structures like the target heptapeptide (B1575542), offering a green alternative to purely chemical synthesis.

Information Not Available for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)

Following a comprehensive search of publicly available scientific literature, no specific research articles or data could be found for the chemical compound Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) . Extensive queries were conducted to locate information regarding its synthetic methodologies, chemical derivatization, purification, and characterization.

The search included targeted inquiries for:

The synthesis, purification, and characterization of "Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)".

The development of chemical linkers for this specific cyclic peptide.

Analytical data such as NMR (Nuclear Magnetic Resonance) and mass spectrometry for "Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)".

Unfortunately, these searches did not yield any relevant scholarly articles, datasets, or patents that would allow for the creation of a scientifically accurate and detailed article as requested. The absence of such information prevents the generation of content for the specified outline, including subsections on the development of chemical linkers and the purification and characterization of the synthetic compound, as well as any associated data tables.

Therefore, it is not possible to provide an article that is "thorough, informative, and scientifically accurate" and "based on diverse sources" for this particular compound at this time. To do so would require speculation or the fabrication of data, which would not meet the standards of scientific accuracy.

Conformational Analysis and Structural Elucidation of Cyclo D Ala D Allo Ile Val D Leu Leu Trp

Spectroscopic Characterization of Solution Conformation

The solution conformation of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is elucidated using a combination of advanced spectroscopic methods. These techniques provide a detailed picture of the peptide's average structure and dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution. A series of experiments are conducted to assign all the proton and carbon resonances and to identify through-bond and through-space correlations between atoms.

One-dimensional (1D) ¹H NMR spectra of cyclic peptides often exhibit a dispersion of chemical shifts, particularly for the amide (NH) and α-proton (Hα) regions, which can indicate a well-defined structure. nih.gov For Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp), complete and unambiguous assignment of all proton resonances is achieved through two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), which reveal scalar coupling networks within each amino acid residue.

Once the spin systems are identified, sequence-specific assignment is performed using Nuclear Overhauser Effect (NOE) data from NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. These experiments detect through-space correlations between protons that are close in space (typically < 5 Å), allowing for the connection of adjacent amino acid residues. For instance, an NOE between the Hα of one residue and the NH of the following residue (dαN(i, i+1)) is a key indicator of their sequential proximity.

The collection of all observed NOEs provides a set of distance constraints that are crucial for calculating the 3D structure of the peptide. A representative set of sequential and medium-range NOEs that would be expected for a cyclic hexapeptide with defined turn structures is presented in the table below.

NOE Correlation Residue (i) Residue (i+1) Expected Distance (Å) Structural Significance
dαND-AlaD-allo-Ile< 3.5Sequential Link
dNND-allo-IleVal< 3.5Turn or Helical Structure
dβNValD-Leu< 4.0Side Chain Orientation
dαND-LeuLeu< 3.5Sequential Link
dαβLeuTrp< 4.5Side Chain Interaction
dNNTrpD-Ala< 3.5Turn or Helical Structure

This table is illustrative and represents typical NOE correlations and their significance in peptide structure determination.

The three-bond coupling constant between the amide proton and the α-proton (³J(HNHα)) provides information about the backbone dihedral angle φ (phi). The Karplus equation relates the magnitude of this coupling constant to the dihedral angle. Larger values of ³J(HNHα) (typically 8-10 Hz) are indicative of an extended conformation (φ ≈ -120°), while smaller values (typically 2-5 Hz) suggest a helical or turn conformation (φ ≈ -60°).

Measuring these coupling constants for each residue in Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) allows for the determination of dihedral angle constraints, which are essential for refining the 3D structure.

Residue ³J(HNHα) (Hz) Inferred φ Angle Range (degrees)
D-Ala4.5-70 to -50 or 50 to 70
D-allo-Ile8.9-140 to -100 or 100 to 140
Val9.2-140 to -100
D-Leu5.0-70 to -50 or 50 to 70
Leu8.5-140 to -100
Trp9.5-140 to -100

This table presents hypothetical coupling constant data to illustrate the process of dihedral angle estimation.

The temperature dependence of the amide proton chemical shifts (Δδ/ΔT) is a valuable tool for identifying intramolecular hydrogen bonds. Amide protons that are solvent-exposed will have larger temperature coefficients (typically > -4.5 ppb/K) as their chemical shift is more sensitive to changes in temperature. Conversely, amide protons involved in strong intramolecular hydrogen bonds are shielded from the solvent and exhibit smaller temperature coefficients (typically < -3.0 ppb/K).

By measuring the ¹H NMR spectra at different temperatures, the amide protons participating in hydrogen bonds that stabilize the peptide's secondary structure can be identified.

Residue Amide Proton (NH) Δδ/ΔT (ppb/K) Inference
D-AlaD-Ala-NH-5.2Solvent Exposed
D-allo-IleD-allo-Ile-NH-4.8Solvent Exposed
ValVal-NH-2.1Hydrogen Bonded
D-LeuD-Leu-NH-5.5Solvent Exposed
LeuLeu-NH-4.9Solvent Exposed
TrpTrp-NH-1.9Hydrogen Bonded

This table provides illustrative temperature coefficient data to demonstrate the identification of hydrogen bonds.

The conformational data obtained from NOEs, coupling constants, and temperature coefficients are integrated to define the secondary structural motifs within Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp). Cyclic hexapeptides frequently adopt conformations featuring two β-turns, often stabilized by intramolecular hydrogen bonds. The presence of D-amino acids strongly influences the type of β-turn, with a D-residue at the i+1 position often promoting a βII' turn. iupac.org

For example, a βII' turn involving the sequence Val-D-Leu would be characterized by a hydrogen bond between the CO of Val and the NH of Leu, and specific NOE patterns and dihedral angles for the D-Leu and Leu residues. A γ-turn, involving a three-residue sequence, would be identified by a hydrogen bond between the CO of residue i and the NH of residue i+2. The combination of all experimental data allows for the construction of a detailed 3D model of the peptide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

For a cyclic hexapeptide like Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp), the CD spectrum would be analyzed for features indicative of β-turns and other ordered structures. For instance, a positive band around 205 nm and a negative band around 220-230 nm can be characteristic of β-turn structures. The spectrum provides a qualitative assessment of the secondary structure content and can be used to monitor conformational changes under different conditions (e.g., solvent, temperature).

Infrared (IR) and Raman Spectroscopy for Amide Bond Conformation

Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques used to investigate the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone, particularly the amide bonds. The Amide I band (1600–1700 cm⁻¹), arising mainly from the C=O stretching vibration, is especially sensitive to the peptide's conformation. Different secondary structures, such as α-helices, β-sheets, and β-turns, exhibit characteristic Amide I frequencies. For cyclic hexapeptides, which often contain β-turn structures, these techniques are crucial for conformational assessment in both solid and solution states.

While specific IR and Raman data for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) are not detailed in the available research, the analysis of related cyclic and stapled peptides provides a framework for interpretation. For instance, IR spectroscopy has been used to characterize the conformations of other complex peptides, with specific bands in the 3300-3450 cm⁻¹ and 1600-1760 cm⁻¹ regions corresponding to N-H and C=O stretching, respectively, which are indicative of the underlying secondary structure. nih.gov The precise frequencies of the Amide I and Amide II (N-H bending and C-N stretching) bands can reveal the presence and type of intramolecular hydrogen bonds that stabilize the peptide's structure.

Table 1: Characteristic IR Amide I Frequencies for Peptide Secondary Structures

Secondary Structure Typical Amide I Frequency Range (cm⁻¹)
α-Helix 1650–1660
Antiparallel β-Sheet 1630–1640 (strong), 1680-1695 (weak)
Parallel β-Sheet ~1630
β-Turn 1660–1685

This table presents generally accepted frequency ranges for peptide secondary structures.

X-ray Crystallography and Solid-State Structural Analysis (if available for related structures)

X-ray crystallography provides definitive, high-resolution three-dimensional structures of molecules in the solid state. While a crystal structure for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is not publicly available, analysis of other cyclic hexapeptides containing both L- and D-amino acids offers significant insight into likely conformational motifs.

Table 2: Crystallographic Data for a Related Cyclic Hexapeptide

Compound Conformation Key Structural Features
cyclo(L-Leu-D-Leu-Aib-D-Leu-L-Leu-Aib) Planar Cyclic Conformation Antiparallel β-sheet hydrogen bonding pattern. nih.govacs.org

Impact of D-Amino Acids on the Conformational Landscape of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)

The inclusion of D-amino acids is a powerful strategy in peptide design to control and restrict the conformational space available to the molecule. gla.ac.uknih.gov In cyclic peptides like Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp), which contains three D-amino acids (D-Ala, D-allo-Ile, D-Leu), the stereochemical diversity profoundly influences the accessible conformations. The substitution of an L-amino acid with its D-enantiomer can lead to a more well-defined and structurally stable peptide. gla.ac.uk While L-to-D substitutions can sometimes be destabilizing to a native protein fold, in synthetic cyclic peptides they are intentionally used to guide the folding process toward a desired, often more rigid, conformation. nih.gov This strategy is crucial for creating peptidomimetics with increased receptor binding affinity and selectivity. acs.org

Influence on Peptide Backbone Rigidity and Flexibility

The presence of D-amino acids significantly increases the rigidity of the peptide backbone. Incorporating a D-amino acid into a cyclic pentapeptide or hexapeptide is a known method for reducing the number of conformations the peptide can adopt, often resulting in a single, well-structured conformation. gla.ac.uk This reduction in flexibility is a direct consequence of the steric constraints imposed by the D-amino acid side chains, which alters the allowed Ramachandran angles (φ and ψ) for both the D-residue and its neighbors. This effect promotes the formation of specific secondary structures, such as β-turns, which are stabilized by intramolecular hydrogen bonds. The alternation of L- and D-amino acids, a common design feature, can pre-organize the peptide into a distinct shape, such as a planar β-sheet-like structure or a figure-eight fold, thereby limiting dynamic fluctuations. nih.gov

Stereochemical Preferences and Preferred Rotamers for D-Amino Acids

The conformational landscape of a peptide is defined by the sterically allowed combinations of backbone (φ, ψ) and side-chain (χ) dihedral angles. nih.gov For side chains, these preferred conformations are known as rotamers. While it is often assumed that the rotamer preferences for D-amino acids are simply the mirror image of their L-counterparts, detailed molecular dynamics (MD) simulations have shown this is not always the case. nih.gov

The chirality of neighboring residues can influence the rotamer populations of a given D-amino acid. nih.gov Studies on model peptides have revealed that certain D-amino acid side chains are particularly sensitive to the stereochemistry of the surrounding peptide backbone. nih.gov For instance, MD simulations showed that for D-amino acid guest residues, Arg, Ile, Trp, and Val, among others, exhibited sensitivity to the chirality of the host peptide. nih.gov This implies that in a mixed-chirality sequence like Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp), the precise three-dimensional arrangement of one side chain is coupled to the stereochemistry of its neighbors. Understanding these preferences is critical for accurately modeling the peptide's structure and function. nih.gov

Table 3: D-Amino Acids with Rotamer Populations Sensitive to Neighboring Residue Chirality

D-Amino Acid Sensitivity to Host Chirality
Arginine (Arg) Yes nih.gov
Histidine (Hie/Hip) Yes nih.gov
Isoleucine (Ile) Yes nih.gov
Lysine (Lys) Yes nih.gov
Threonine (Thr) Yes nih.gov
Tryptophan (Trp) Yes nih.gov
Valine (Val) Yes nih.gov

Data derived from molecular dynamics simulations of host-guest pentapeptides. nih.gov

Conformational Dynamics and Interconversion of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)

Even with the increased rigidity conferred by D-amino acids and cyclization, Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is not a static entity. The peptide exists in a dynamic equilibrium, interconverting between a set of low-energy conformational states. Computational methods like molecular dynamics (MD) and enhanced sampling techniques are used to explore this dynamic landscape. gla.ac.uknih.gov

Structure Activity Relationships Sar and Rational Design of Cyclo D Ala D Allo Ile Val D Leu Leu Trp Analogs

Impact of D-Amino Acid Configuration on Biological Function

The biological function of peptides containing D-amino acids is significantly influenced by their stereochemistry. The presence of D-amino acids can enhance a peptide's activity and stability. nih.gov In some cases, the incorporation of D-amino acids into peptides has led to improved antibacterial action. nih.gov The change from an L- to a D-amino acid can alter the primary structure of the peptide, which in turn may affect its function and biological activity. nih.gov For example, D-amino acids are key constituents of the peptidoglycan in bacterial cell walls, making them resistant to most proteases that cleave L-amino acids. nih.gov This resistance to enzymatic degradation is a key reason for incorporating D-amino acids into therapeutic peptide designs. nih.gov

Side-Chain and Backbone Modifications and Their Effects on Activity and Selectivity

While specific modifications to Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) have not been documented in available literature, the modification of side chains and the peptide backbone are central strategies in peptide drug design. In a series of analogs of cyclo(l-tyrosyl-l-tyrosine), the introduction of iodine substituents onto the side chains resulted in significantly increased binding affinity for the Mycobacterium tuberculosis enzyme CYP121. nih.gov This highlights how halogenation can be a powerful tool to enhance biological activity. nih.gov Furthermore, modifications to the peptide backbone, such as N-methylation, have been shown to improve stability and in vivo targeting properties of minigastrin analogs.

Conformational Stability and Bioactivity Correlations for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)

There is no specific conformational analysis of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) in the public domain. However, the conformational stability of cyclic peptides is intrinsically linked to their biological activity. The rigid structure of cyclodipeptides, for example, contributes to their high stability and resistance to proteases, which enhances their ability to interact specifically with biological targets. nih.gov The conformation of a cyclic peptide can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy and circular dichroism. For the endothelin-A receptor antagonist, cyclo[D-Trp-D-Asp-Pro-D-Val-Leu], these methods revealed a constrained conformation with a beta type II turn and a gamma' turn, which is crucial for its biological function.

Rational Design Principles for Enhancing Specific Biological Activities

The rational design of cyclic peptides often involves mimicking protein secondary structures to facilitate receptor interaction. For instance, the incorporation of a D-Pro-L-Pro motif can constrain a cyclic peptide into a stable β-hairpin structure. This structural mimicry is a key strategy for designing peptides that can bind to specific targets with high affinity. The design of a potent and cell-permeable cyclic peptidyl inhibitor against the Grb2 SH2 domain was achieved by inserting a known binding motif into a structurally constrained cyclic peptide scaffold.

Modulating the target binding affinity and specificity of cyclic peptides can be achieved through various strategic modifications. The introduction of halogens, for example, can lead to tighter binding inhibitors of enzymes like CYP121. nih.gov In the case of melanocortin receptor agonists, systematic substitution of amino acid residues was employed to develop analogs with improved selectivity for the hMC4R over other receptor subtypes. nih.gov Reducing the flexibility of side chains within a cyclic peptide is another approach that has been used to create more selective and potent agonists. researchgate.net

Biological Activities and Mechanistic Investigations of Cyclo D Ala D Allo Ile Val D Leu Leu Trp

Antimicrobial Activity Mechanisms

Research has identified Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp), or Baceridin, as a cyclic hexapeptide isolated from the culture medium of a plant-associated Bacillus strain. hongtide.com Its antimicrobial properties have been noted, though they appear to be secondary to its cytotoxic effects.

Investigations of Cellular Targets and Pathways (e.g., cell membrane disruption, inhibition of cell wall biosynthesis)

While Baceridin is recognized for its biological activities, detailed investigations into its specific antimicrobial mechanisms of action, such as cell membrane disruption or the inhibition of cell wall biosynthesis, are not extensively detailed in the available literature. The primary mechanism of action identified for Baceridin is proteasome inhibition, which is more thoroughly linked to its anti-cancer effects. hongtide.cominvivochem.combachem.com

Activity against Drug-Resistant Microbial Strains

Information regarding the specific activity of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) against drug-resistant microbial strains is not specified in the currently available research. The compound has been reported to exhibit weak activity against Staphylococcus aureus. hongtide.combachem.com

Interactions with Microbial Components (e.g., LPS, peptidoglycan)

Specific molecular interactions between Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) and key microbial components such as lipopolysaccharide (LPS) from Gram-negative bacteria or peptidoglycan from Gram-positive bacteria have not been detailed in the referenced literature.

Anti-Cancer and Cytotoxic Activity (In Vitro/Ex Vivo Cellular Models)

The most significant research on Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is centered on its cytotoxic and anti-cancer properties, where it has been identified as a promising agent for cancer research. invivochem.combiocat.com

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A primary mechanism of Baceridin's anti-cancer activity is its function as a proteasome inhibitor. hongtide.cominvivochem.combachem.com By inhibiting the proteasome, the compound disrupts the normal degradation of cellular proteins, which is a critical process for tumor cell survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in tumor cells. hongtide.combiocat.com A key finding is that Baceridin triggers apoptosis through a p53-independent pathway. hongtide.cominvivochem.combachem.com This is significant because the p53 tumor suppressor gene is often mutated and non-functional in human cancers. Furthermore, Baceridin has been shown to inhibit the progression of the cell cycle, another crucial aspect of its anti-neoplastic potential. invivochem.combachem.combiocat.com

Modulation of Cellular Proliferation and Viability

In cellular models, Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) has demonstrated moderate cytotoxicity against tumor cells. hongtide.combachem.com This inherent ability to kill cancer cells or inhibit their proliferation underscores its potential application in oncology. The compound's role as a proteasome inhibitor is directly linked to its ability to decrease cell viability and proliferation. hongtide.cominvivochem.com

Data Tables

Table 1: Summary of Observed Biological Activities

Activity Type Target/Organism Potency References
Antimicrobial Activity Staphylococcus aureus Weak hongtide.com, bachem.com

Table 2: Mechanistic Insights into Baceridin's Activity

Mechanism Effect Pathway References
Proteasome Inhibition Disrupts protein degradation - invivochem.com, hongtide.com, biocat.com, bachem.com
Apoptosis Induction Induces programmed cell death in tumor cells p53-independent invivochem.com, hongtide.com, biocat.com, bachem.com

Role of D-Amino Acid Oxidation and Oxidative Stress in Cytotoxicity

There is no specific information available in the scientific literature regarding the role of D-amino acid oxidation and oxidative stress in any potential cytotoxicity of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp).

In a hypothetical scenario, the presence of D-amino acids such as D-Alanine, D-allo-Isoleucine, and D-Leucine could make this peptide a substrate for D-amino acid oxidase (DAAO). DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). nih.gov An accumulation of H₂O₂ can lead to significant oxidative stress within cells, which in turn can damage cellular components like lipids, proteins, and DNA, potentially triggering apoptotic or necrotic cell death pathways. nih.govresearchgate.net

The investigation into a novel peptide like this would involve experiments to determine if it is indeed metabolized by DAAO and if this metabolic process correlates with cytotoxic effects in cell-based assays.

Target Identification and Mechanism of Action at the Molecular Level

No molecular targets or specific mechanisms of action have been identified for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp).

The process of identifying a molecular target for a new compound is complex. For cyclic peptides, this often involves screening against panels of known receptors, enzymes, and other protein targets. Given the structural similarities to other cyclic peptides, one might hypothesize an interaction with cell surface receptors or intracellular proteins involved in signaling pathways. nih.gov Techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking simulations would be necessary to identify potential binding partners. nih.gov Without such studies, any discussion of a molecular mechanism remains purely speculative.

Immunomodulatory Effects and Mechanisms (e.g., anti-inflammatory, pro-inflammatory responses)

There is no data available on the immunomodulatory effects of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp).

To determine if this peptide has anti-inflammatory or pro-inflammatory properties, it would need to be tested in various immunological assays. These would include measuring its effect on the production of cytokines (e.g., TNF-α, IL-6, IL-10) by immune cells such as macrophages or lymphocytes, and its impact on inflammatory signaling pathways like NF-κB.

Receptor Interaction and Antagonism Studies (e.g., Endothelin Receptors for related peptides)

There are no published receptor interaction or antagonism studies for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp).

While some cyclic peptides containing D-amino acids are known to be potent and selective antagonists of receptors such as the endothelin receptors, it cannot be assumed that this specific peptide shares that activity. nih.gov For instance, the well-studied compound BQ123, Cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu), is a selective antagonist for the endothelin-A receptor. nih.gov

Ligand Binding Studies and Selectivity Profiling

No ligand binding or selectivity profiling data exists for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp).

To characterize its receptor interaction profile, competitive binding assays would need to be performed. This would involve testing the ability of the peptide to displace known radiolabeled ligands from a variety of receptors. Such studies would determine its binding affinity (Ki or IC50 values) and its selectivity for one receptor subtype over others.

A hypothetical data table for such a study might look like this:

ReceptorRadioligandKi (nM) for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)
Endothelin A[¹²⁵I]-ET-1Data Not Available
Endothelin B[¹²⁵I]-ET-1Data Not Available
Angiotensin II Type 1[³H]-Ang IIData Not Available
Vasopressin V1a[³H]-AVPData Not Available

This table is for illustrative purposes only, as no experimental data is available.

Downstream Signaling Pathway Modulation

Information on the modulation of downstream signaling pathways by Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is not available.

If this peptide were found to bind to a receptor, the next step would be to investigate its effects on the signaling pathways coupled to that receptor. For G-protein coupled receptors, this could involve measuring changes in intracellular second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates, or assessing the phosphorylation status of downstream kinases such as ERK or Akt. mdpi.com

Future Research Directions and Research Tool Applications of Cyclo D Ala D Allo Ile Val D Leu Leu Trp

Development of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) as a Research Probe

To investigate the biological roles of a novel compound like Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp), it is essential to develop it into a research probe. This involves chemically modifying the peptide to allow for its detection and the identification of its binding partners within complex biological systems. rsc.org The inherent stability of cyclic peptides, often enhanced by the inclusion of D-amino acids, makes them excellent scaffolds for such probes. ed.ac.uknih.gov

Future efforts would focus on synthesizing derivatives of the core peptide by incorporating various tags. Most peptides lack intrinsic chemical groups that allow for easy detection by common laboratory techniques. ed.ac.uk Therefore, conjugation with reporter molecules is a critical step. For instance, a fluorescent dye could be attached to the peptide, enabling researchers to visualize its localization within cells or tissues using fluorescence microscopy or flow cytometry. ed.ac.uksb-peptide.com Alternatively, attaching a biotin (B1667282) molecule would create a high-affinity handle for isolating the peptide and any associated proteins from cell lysates. creative-peptides.com This technique, known as affinity purification, is a cornerstone of interactome mapping. sigmaaldrich.comnih.gov

Probe Type Tag/Modification Primary Application Information Gained
Fluorescent Probe Conjugation with dyes (e.g., FITC, TAMRA, Cy3/Cy5)Cellular Imaging, Flow CytometrySubcellular localization, target cell identification, receptor expression levels. ed.ac.uksb-peptide.com
Affinity Probe Covalent attachment of BiotinPull-down Assays, Affinity ChromatographyIdentification of direct binding partners and protein interaction networks. creative-peptides.comsigmaaldrich.com
Radiolabeled Probe Incorporation of a chelator (e.g., NOTA) for radiometals (e.g., 68Ga)Positron Emission Tomography (PET) ImagingIn vivo biodistribution, tumor targeting, and pharmacokinetics. mdpi.comnih.gov
Covalent Probe Introduction of a reactive "warhead" (e.g., electrophile)Target Occupancy Studies, Irreversible InhibitionIdentification of binding sites and development of long-acting inhibitors. nih.gov

Exploration of Novel Biological Targets for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) and its Analogs

A primary goal for a novel bioactive molecule is the identification of its biological target(s). The unique three-dimensional shape conferred by cyclization and the inclusion of non-natural amino acids suggest that Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) could interact with high specificity at protein-protein interfaces, which are often considered challenging targets for traditional small molecules. nih.govacs.org

The discovery of its targets would likely begin with unbiased screening approaches. Using a biotinylated version of the peptide, researchers could perform affinity purification coupled with mass spectrometry to "pull down" and identify cellular proteins that bind to the peptide. creative-peptides.comnih.gov Another powerful strategy is the use of phage display, where vast libraries of peptides are screened against a protein of interest to identify binders. rsc.orgnih.gov While this is often used to find peptides for a known target, the principle can be inverted to screen the peptide against arrays of proteins.

Once initial "hits" are identified, structure-activity relationship (SAR) studies would commence. researchgate.net This involves synthesizing a library of analogs of the parent peptide—substituting each amino acid one by one—to determine which residues are critical for binding affinity and biological activity. This systematic approach helps to delineate the pharmacophore, the essential features of the molecule required for its function.

Advancements in Synthetic Methodologies for Complex Cyclic Peptides

The chemical synthesis of a structurally complex peptide like Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is a significant undertaking that relies on advanced synthetic methodologies. mdpi.comnih.gov Solid-Phase Peptide Synthesis (SPPS) is the dominant technique for producing such molecules. nih.govacs.org This method involves building the linear peptide chain step-by-step while it is anchored to a solid resin support, followed by cleavage from the resin and cyclization. mdpi.com

The synthesis of this particular heptapeptide (B1575542) presents specific challenges, including the prevention of racemization and the efficient formation of the final macrocycle. The presence of D-amino acids can be advantageous, as they can act as "turn-inducers" that pre-organize the linear precursor into a conformation favorable for head-to-tail cyclization. nih.gov

Future research in this area will continue to refine these synthetic processes. Innovations in coupling reagents that form the amide bonds, the development of novel resin linkers that facilitate "cyclative cleavage" (where cyclization and release from the support occur in a single step), and the use of microwave-assisted synthesis to accelerate reaction times are all active areas of development. nih.govfrontiersin.org These advancements are crucial for making complex cyclic peptides more accessible for research and development. mdpi.comnih.gov

Methodology Description Advantage for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)
Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of Fmoc-protected amino acids to a peptide chain growing on a solid resin support. nih.govStandard, automatable, and versatile method for assembling the linear precursor. nih.gov
Solution-Phase Cyclization Cyclization of the purified linear peptide after cleavage from the resin. nih.govAllows for purification of the linear peptide before the often-difficult cyclization step, potentially improving final purity.
On-Resin Cyclization Cyclization of the peptide while it is still attached to the solid support, often via a side-chain anchoring strategy. researchgate.netCan improve cyclization efficiency by minimizing intermolecular side reactions.
Microwave-Assisted SPPS Use of microwave irradiation to accelerate the deprotection and coupling steps during synthesis.Significantly reduces synthesis time, allowing for more rapid production of analogs for SAR studies. nih.gov

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A complete understanding of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) and its biological function cannot be achieved through synthesis alone. It requires a multidisciplinary approach that combines chemistry, biology, and computational science. mdpi.comnih.gov A key challenge for cyclic peptides is that they often exist as a mixture of multiple conformations in solution, which can complicate structural analysis. nih.gov

Computational methods, such as molecular dynamics (MD) simulations, are becoming indispensable for exploring the conformational landscape of cyclic peptides. nih.govnih.gov These simulations can predict the likely three-dimensional shapes the peptide adopts in solution and can help rationalize experimental data. nih.gov This predictive power is enhanced by new deep learning models, which are being adapted for the unique challenge of cyclic peptide structure prediction. youtube.com

These in silico predictions are then validated and refined using experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution structure of peptides, although the conformational flexibility of some cyclic peptides can make this challenging. nih.govacs.org Combining computational modeling with experimental data from NMR and other techniques like X-ray crystallography provides a powerful, synergistic approach to understanding the peptide's structure-function relationship. nih.govnih.gov

Technique Purpose Expected Insights for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)
Molecular Dynamics (MD) Simulations Predict the ensemble of 3D conformations in solution. nih.govUnderstand the peptide's flexibility and identify low-energy, stable shapes that may be biologically active. nih.gov
NMR Spectroscopy Determine the solution-state 3D structure and dynamics. acs.orgExperimentally validate predicted conformations and identify key intramolecular interactions (e.g., hydrogen bonds).
Mass Spectrometry (MS/MS) Confirm molecular weight and sequence.Verify the successful synthesis and purity of the peptide and its analogs.
X-ray Crystallography Determine the solid-state 3D structure, often in complex with a target.Provide a high-resolution snapshot of the binding mode and key interactions with a biological target. nih.gov
Structure-Based Computational Design Design new analogs with improved properties in silico. nih.govbiorxiv.orgGuide the synthesis of next-generation peptides with higher affinity or selectivity. biorxiv.org

Potential for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) in Peptide Engineering and Biomaterial Applications

Beyond its potential as a probe or therapeutic lead, the rigid and stable scaffold of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) makes it an attractive building block for peptide engineering and the creation of novel biomaterials. nih.govkaist.ac.krresearchgate.net The field of self-assembling peptides, which spontaneously form higher-order nanostructures, is a particularly promising area. nih.govnih.govrsc.org

Cyclic peptides composed of alternating D- and L-amino acids, a feature present in this compound, are known to self-assemble into highly stable, flat, ring-like conformations that can stack to form supramolecular nanotubes. nih.govacs.org These nanotubes have a defined inner pore and an outer surface that can be functionalized by modifying the amino acid side chains. This opens up possibilities for applications in drug delivery, where a therapeutic agent could be encapsulated within the nanotube, or in creating synthetic biological channels. nih.govnih.gov

Furthermore, the inherent stability of such cyclic peptides makes them ideal scaffolds for presenting specific structural motifs. rsc.orgmdpi.com For example, the peptide could be engineered to mimic the binding loop of a protein, effectively acting as a stable and selective inhibitor of a protein-protein interaction. As our ability to design and synthesize these molecules improves, their integration into hydrogels for tissue regeneration, functional coatings for medical devices, and dynamic nanoscale assemblies will continue to expand. rsc.orgrsc.org

Q & A

Q. What are the established methods for synthesizing Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) and verifying its stereochemical configuration?

Cyclic peptides like Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) are typically synthesized via solid-phase peptide synthesis (SPPS) followed by cyclization using coupling agents like HATU or DCC. For stereochemical verification, chiral TLC and 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) are critical to confirm D- vs. L-configurations and allo-Ile stereochemistry . Additionally, high-resolution mass spectrometry (HRMS) and circular dichroism (CD) spectroscopy can validate the cyclic structure and backbone conformation .

Q. How can researchers resolve contradictions in NMR or MS data when characterizing cyclic peptides?

Contradictions often arise from solvent-dependent conformational changes or isotopic impurities. For NMR, use solvent systems (e.g., DMSO-d6_6 vs. CD3_3OD) to assess side-chain flexibility . For MS, employ multistep collisionally activated decomposition (CAD) to differentiate sequence isomers and confirm cyclization . Cross-referencing with synthetic standards (e.g., linear vs. cyclic analogs) and isotope pattern analysis in HRMS can mitigate misassignments .

Q. What bioactivity screening assays are suitable for evaluating cyclic peptides like Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)?

Lettuce seedling root growth assays (1–100 mg/L concentration range) are effective for preliminary plant growth-regulating activity . For cytotoxicity, use cell lines (e.g., A549 or HCT-116) with IC50_{50} determination via MTT assays (typical range: 10–100 µg/mL) . Always include positive controls (e.g., cyclo(Pro-Ala) for cytotoxicity) and negative controls (linear peptide analogs) .

Advanced Research Questions

Q. How can researchers optimize the heterologous expression of complex cyclic peptides in microbial systems?

Use Red/ET recombination to clone gene clusters directly into expression vectors (e.g., E. coli or Bacillus spp.). Optimize codon usage for non-ribosomal peptide synthetase (NRPS) genes and supplement with D-amino acids to ensure correct stereochemistry . Monitor production via LC-MS/MS and validate using MALDI-TOF for cyclic vs. linear byproducts .

Q. What strategies address low yields in cyclization reactions of peptides containing D-amino acids?

Low yields often stem from steric hindrance from D-residues. Use microwave-assisted synthesis to enhance reaction kinetics or incorporate pseudoproline motifs to reduce aggregation. For enzymatic cyclization, explore subtilisin variants engineered to tolerate D-amino acids . Quantify cyclization efficiency via HPLC with a C18 column and gradient elution (5–95% acetonitrile/0.1% TFA) .

Q. How do solvent effects influence the conformational dynamics of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)?

Solvents like DMSO stabilize hydrophobic side-chain interactions (e.g., Trp indole ring stacking), while aqueous environments promote hydrogen bonding. Use NOE-restrained molecular dynamics (MD) simulations in explicit solvent models to predict solvent-dependent conformers. Validate with 1H^{1}\text{H}-1H^{1}\text{H} NOESY and 3JHN-Hα^{3}\text{J}_{\text{HN-Hα}} coupling constants .

Data Analysis and Interpretation

Q. What computational tools are recommended for modeling cyclic peptide-receptor interactions?

Combine docking (AutoDock Vina) with MD simulations (GROMACS) to map binding sites. For metal coordination (e.g., Na+^+ binding in endothelin antagonists), use density functional theory (DFT) to model charge-remote fragmentation patterns observed in ion-trap MS .

Q. How should researchers validate the antitumor activity of cyclic peptides in mixed metabolite extracts?

Employ GC-MS and LC-MS/MS to deconvolute complex extracts. Prioritize peaks with m/z matching known cyclic dipeptides (e.g., cyclo(Trp-Val) at m/z 297.1 [M+H]+^+) . Use bioassay-guided fractionation and compare IC50_{50} values against purified standards to confirm activity .

Conflict Resolution in Experimental Data

Q. How to reconcile discrepancies between in vitro bioactivity and in silico predictions?

Discrepancies may arise from unaccounted post-translational modifications or solvent artifacts. Validate in silico models with alanine scanning mutagenesis (e.g., Trp→Ala substitutions in receptor-binding motifs) . For plant growth assays, test multiple concentrations (1–100 mg/L) and use ANOVA to assess dose-response trends .

Methodological Best Practices

Q. What quality control (QC) protocols ensure batch-to-batch consistency in cyclic peptide synthesis?

Implement LC-MS purity checks (>95%), 1H^{1}\text{H}/13C^{13}\text{C} NMR fingerprinting, and chiral HPLC for stereochemical validation . For microbial-derived peptides, use genome mining (antiSMASH) to confirm biosynthetic gene clusters and avoid contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.